Cas no 2138285-91-1 (Benzenesulfonamide, 2,3,4-trifluoro-5-(hydroxymethyl)-N-methyl-)

Benzenesulfonamide, 2,3,4-trifluoro-5-(hydroxymethyl)-N-methyl- 化学的及び物理的性質
名前と識別子
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- 2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide
- 2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzenesulfonamide
- Benzenesulfonamide, 2,3,4-trifluoro-5-(hydroxymethyl)-N-methyl-
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- インチ: 1S/C8H8F3NO3S/c1-12-16(14,15)5-2-4(3-13)6(9)8(11)7(5)10/h2,12-13H,3H2,1H3
- InChIKey: PRHWRJDUCCYNEB-UHFFFAOYSA-N
- ほほえんだ: S(C1C(=C(C(=C(CO)C=1)F)F)F)(NC)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 332
- トポロジー分子極性表面積: 74.8
- 疎水性パラメータ計算基準値(XlogP): 0.3
Benzenesulfonamide, 2,3,4-trifluoro-5-(hydroxymethyl)-N-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673424-0.5g |
2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |
2138285-91-1 | 0.5g |
$754.0 | 2023-03-11 | ||
Enamine | EN300-673424-10.0g |
2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |
2138285-91-1 | 10.0g |
$3376.0 | 2023-03-11 | ||
Enamine | EN300-673424-0.25g |
2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |
2138285-91-1 | 0.25g |
$723.0 | 2023-03-11 | ||
Enamine | EN300-673424-2.5g |
2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |
2138285-91-1 | 2.5g |
$1539.0 | 2023-03-11 | ||
Enamine | EN300-673424-1.0g |
2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |
2138285-91-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-673424-0.05g |
2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |
2138285-91-1 | 0.05g |
$660.0 | 2023-03-11 | ||
Enamine | EN300-673424-0.1g |
2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |
2138285-91-1 | 0.1g |
$691.0 | 2023-03-11 | ||
Enamine | EN300-673424-5.0g |
2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |
2138285-91-1 | 5.0g |
$2277.0 | 2023-03-11 |
Benzenesulfonamide, 2,3,4-trifluoro-5-(hydroxymethyl)-N-methyl- 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
Benzenesulfonamide, 2,3,4-trifluoro-5-(hydroxymethyl)-N-methyl-に関する追加情報
Benzenesulfonamide, 2,3,4-Trifluoro-5-(Hydroxymethyl)-N-Methyl-
The compound with CAS No. 2138285-91-1, known as Benzenesulfonamide, 2,3,4-Trifluoro-5-(Hydroxymethyl)-N-Methyl-, is a highly specialized organic chemical. This compound belongs to the class of sulfonamides, which are widely recognized for their applications in pharmaceuticals, agrochemicals, and advanced materials. The benzenesulfonamide framework serves as the core structure, with substituents at the 2, 3, and 4 positions being trifluoromethyl groups. Additionally, the hydroxymethyl group is attached at the 5 position of the benzene ring, while the N-methyl group further modifies the sulfonamide moiety.
Recent studies have highlighted the potential of Benzenesulfonamide derivatives in drug design. The presence of trifluoromethyl groups significantly enhances the compound's stability and bioavailability due to their electron-withdrawing nature. This makes it a promising candidate for targeted drug delivery systems. Furthermore, the hydroxymethyl group introduces hydrophilic properties, which can improve solubility and pharmacokinetic profiles.
One of the most intriguing aspects of this compound is its ability to act as a bioisostere in medicinal chemistry. Bioisosterism refers to the replacement of a functional group in a molecule with another group that retains similar biological activity but alters physical properties such as solubility or permeability. In this case, the sulfonamide group can be replaced with other bioisosteric groups to optimize drug-like properties without compromising biological activity.
From a synthetic perspective, Benzenesulfonamide derivatives are typically synthesized via nucleophilic aromatic substitution or through coupling reactions involving aryl halides. The introduction of trifluoromethyl groups is often achieved using electrophilic fluorination techniques or through pre-functionalized intermediates. The hydroxymethyl group can be introduced via alkylation or through oxidation of an alcohol precursor.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and selectivity of this compound for various biological targets. For instance, molecular docking studies have shown that Benzenesulfonamide derivatives exhibit strong binding to G-protein coupled receptors (GPCRs), making them potential candidates for treating conditions such as hypertension and inflammation.
In terms of environmental impact, this compound has been studied for its biodegradability and toxicity profiles. Preliminary results indicate that it undergoes rapid degradation under aerobic conditions, minimizing its persistence in aquatic environments. However, further studies are required to fully assess its environmental fate and potential risks.
The versatility of Benzenesulfonamide derivatives extends beyond pharmaceutical applications. They have been explored as building blocks for advanced materials such as polymeric membranes and nanoporous materials. The trifluoromethyl groups contribute to thermal stability and chemical resistance, while the hydroxymethyl group provides functionalizable sites for cross-linking or surface modification.
In conclusion, CAS No. 2138285-91-1 represents a multifaceted compound with significant potential across various fields. Its unique combination of substituents offers opportunities for innovation in drug development, material science, and environmental chemistry. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing modern chemical technologies.
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